1-(4-Methoxy-3-propoxyphenyl)propan-1-one
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Overview
Description
4’-Methoxy-3’-n-propoxypropiophenone is an organic compound with the molecular formula C13H18O3. It is a derivative of propiophenone, characterized by the presence of methoxy and n-propoxy groups on the aromatic ring. This compound is used in various scientific research applications, particularly in organic synthesis and as an intermediate in the production of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3’-n-propoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of 4’-Methoxy-3’-n-propoxypropiophenone may involve multi-step synthesis processes. These processes can include the initial preparation of intermediate compounds, followed by further functionalization to introduce the methoxy and n-propoxy groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-3’-n-propoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Scientific Research Applications
4’-Methoxy-3’-n-propoxypropiophenone is utilized in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis and the development of new chemical compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and altering biochemical pathways. The presence of methoxy and n-propoxy groups can affect the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4’-Methoxypropiophenone: Lacks the n-propoxy group, making it less versatile in certain reactions.
3’-Methoxy-4’-n-propoxypropiophenone: Positional isomer with different reactivity and properties.
4’-Hydroxy-3’-methoxypropiophenone: Contains a hydroxy group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 4’-Methoxy-3’-n-propoxypropiophenone is unique due to the combination of methoxy and n-propoxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(4-methoxy-3-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-13-9-10(11(14)5-2)6-7-12(13)15-3/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGECZVVRSYLNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)CC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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